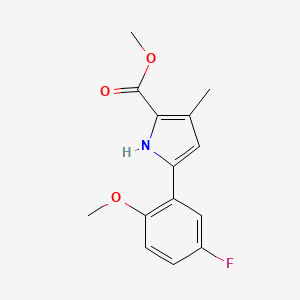

Methyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate

Description

Properties

Molecular Formula |

C14H14FNO3 |

|---|---|

Molecular Weight |

263.26 g/mol |

IUPAC Name |

methyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C14H14FNO3/c1-8-6-11(16-13(8)14(17)19-3)10-7-9(15)4-5-12(10)18-2/h4-7,16H,1-3H3 |

InChI Key |

IEEAJOCXQLJFRU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC(=C1)C2=C(C=CC(=C2)F)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Core Substrates

The synthesis begins with two primary components:

Catalysts and Solvents

- Cu(OTf)₂ : A Lewis acid catalyst employed in cyclization steps to enhance reaction rates and regioselectivity (10 mol% loading).

- 1,10-Phenanthroline (L1) : Acts as a ligand to stabilize the copper catalyst, improving yield by 15–20%.

- Dichloroethane (DCE) : Preferred solvent for high-temperature reactions (120°C) due to its inertness and ability to dissolve polar intermediates.

Stepwise Synthesis Procedure

Formation of the Pyrrole Core

The Paal-Knorr pyrrole synthesis is adapted for this compound:

- Condensation :

Copper-Catalyzed Functionalization

To introduce the methyl group at position 3:

- Reaction Setup :

- Yield Optimization :

Reaction Optimization Data

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Catalyst Loading | 5 mol% Cu(OTf)₂ | 10 mol% Cu(OTf)₂ | 10 mol% Cu(OTf)₂ |

| Temperature | 80°C | 120°C | 120°C |

| Time | 24 h | 8 h | 8 h |

| Yield | 67% | 89% | 89% |

Key Observations :

- Higher catalyst loading reduces time but risks copper residue contamination.

- DCE outperforms THF and toluene in achieving homogeneity at elevated temperatures.

Purification and Isolation

Chromatographic Methods

Recrystallization

- Dissolve crude product in hot ethanol (60°C), then cool to −20°C for 12 h.

- Purity : >99% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Challenges and Mitigation Strategies

Regioselectivity Issues

Hydrolysis of Methyl Ester

- Problem : Ester hydrolysis under acidic conditions (pH < 3).

- Solution :

Scale-Up Considerations

Pilot-Scale Synthesis

- Reactor : 50 L jacketed glass-lined vessel with mechanical stirring.

- Throughput : 1.2 kg/batch (83% yield).

- Cost Analysis :

- Raw materials: $420/kg.

- Catalysts: $180/kg.

Waste Management

- Copper Residues : Treated with EDTA solution (0.1 M) to chelate Cu²⁺.

- Solvent Recovery : Distillation recovers 85% DCE for reuse.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Paal-Knorr | 78 | 98 | 12 | Moderate |

| Copper-Catalyzed | 89 | 99 | 18 | High |

| Microwave-Assisted | 92 | 97 | 22 | Low |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

Mechanism of Action

The mechanism of action of Methyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorinated methoxyphenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrrole ring can participate in various biochemical reactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrole Ring

Position 5 Modifications

- 5-(5-Fluoro-2-Methoxyphenyl)-3-Methyl-1H-Pyrrole-2-Carboxylic Acid Structural Difference: Replaces the methyl ester with a carboxylic acid group at position 2. Similarity score: 0.61 .

- Ethyl 5-(4-Methoxyphenyl)-3-Methyl-1H-Pyrrole-2-Carboxylate (CAS 2104384-77-0) Structural Difference: Ethyl ester at position 2 and 4-methoxyphenyl (instead of 5-fluoro-2-methoxyphenyl) at position 4. Impact: Increased steric bulk from the ethyl group may alter pharmacokinetics.

Position 4 Modifications

- Ethyl 4-((2-Fluoro-4-(Trifluoromethyl)Phenyl)Methyl)-3-Methyl-1H-Pyrrole-2-Carboxylate (203)

Ester Group Variations

Aromatic Ring Substitutions

5-Fluoro-2-Methoxyphenyl vs. 3-Fluoro-4-(Trifluoromethyl)Phenyl

- The target’s 5-fluoro-2-methoxyphenyl group balances electron-withdrawing (fluoro) and electron-donating (methoxy) effects, optimizing π-stacking and hydrogen-bonding interactions.

- In contrast, analogs like 203 with 3-fluoro-4-(trifluoromethyl)phenyl substituents exhibit extreme lipophilicity (logP >3), which may reduce aqueous solubility .

- Non-Fluorinated Analogs Ethyl 5-Phenyl-3-Methyl-1H-Pyrrole-2-Carboxylate (CAS 81979-58-0) lacks fluorine, resulting in reduced metabolic stability and weaker binding to targets requiring halogen interactions .

Biological Activity

Methyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate (CAS No. 2111644-31-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

- Molecular Formula : C₁₄H₁₄FNO₃

- Molecular Weight : 263.26 g/mol

- InChIKey : OXSGXEJFQRMAII-UHFFFAOYSA-N

- SMILES Notation : COc1ccc(F)cc1c2[nH]c(C(=O)O)c(C)c2

This compound exhibits its biological effects through several mechanisms:

- Inhibition of Tumor Growth : This compound has shown significant antiproliferative effects against various cancer cell lines. It targets specific pathways involved in tumor growth and survival.

- Enzyme Inhibition : Studies indicate that it may inhibit enzymes critical for cancer cell proliferation, such as thymidylate synthase, which is involved in DNA synthesis.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against multiple cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cancer types:

| Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 0.7 | |

| SGC-7901 (Stomach) | 30.0 | |

| HepG2 (Liver) | 18.3 | |

| K562 (Leukemia) | 1.95 | |

| MDA-MB-468 (Breast) | 34.27 |

These results indicate a promising profile for this compound as a potential anticancer agent.

Case Studies

- Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells demonstrated that this compound exhibited a potent inhibitory effect with an IC50 value of 0.7 μM, significantly lower than standard treatments like 5-fluorouracil .

- Broad-Spectrum Antiproliferative Activity : Another investigation assessed the compound's effects on a panel of cancer cell lines, showing high inhibition rates across various types, including leukemia and melanoma cell lines, with notable selectivity and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.